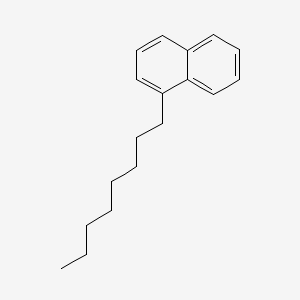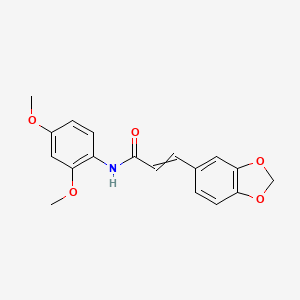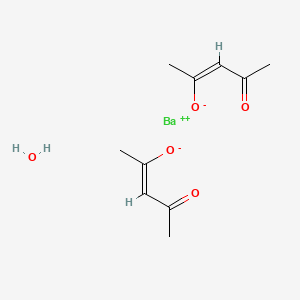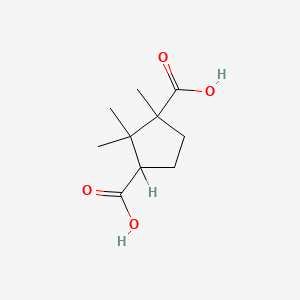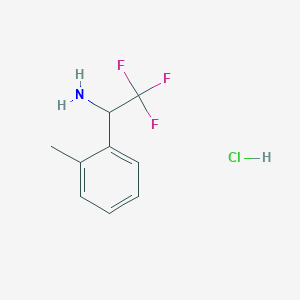
2,6-Dimethyl-2,4,6-octatriene
概要
説明
2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is a major constituent of Fissistigma maclurei Merr and has been identified in Alphanso mangoes . It is a clear, almost colorless liquid that polymerizes and oxidizes readily . It is used as a component of varnishes and a variety of polymers, and also as a fragrance .
Synthesis Analysis
Ocimene, which includes 2,6-Dimethyl-2,4,6-octatriene, is produced by the flash pyrolysis or photochemical isomerization of α-pinene . More details about its synthesis can be found in the NIST Chemistry WebBook .Molecular Structure Analysis
The molecular formula of 2,6-Dimethyl-2,4,6-octatriene is C10H16 . Its structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
2,6-Dimethyl-2,4,6-octatriene is an ocimene that consists of octa-2,4,6-triene bearing methyl substituents at positions 2 and 6 . It plays a role as a semiochemical .Physical And Chemical Properties Analysis
2,6-Dimethyl-2,4,6-octatriene is a clear, almost colorless liquid that polymerizes and oxidizes readily . It is combustible and used as a component of varnishes and a variety of polymers .科学的研究の応用
Terpene-Based Elastomers
Alloocimene is a type of terpene, and terpenes have been used in the synthesis of sustainable elastomers . The field of sustainable elastomers has grown significantly in the past three decades, and applications of elastomers are vital for everyday living .
Sustainable Polymer Synthesis
The dependence on fossil-fuel based raw materials and alarming plastics accumulation in the environment has inspired many scientists to design and implement more sustainable approaches for polymer synthesis . Terpenes and terpenoid scaffolds, including Alloocimene, have attracted much attention due to their ubiquitous nature and high functionality .
Cationic Polymerization
The cationic polymerization of Alloocimene has been achieved with metal halide catalysts (e.g., stannic chloride, aluminum chloride, or boron trifluoride) in liquid phase (e.g., ethyl chloride, ethylene dichloride, or benzene) at a temperature range of −35°C to about 200°C .
Thermophysical Property Data Analysis
Alloocimene has been used in the generation of critically evaluated thermophysical property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Aroma Compounds Recovery
Alloocimene has potential applications in the recovery and concentration of aroma compounds from orange juice evaporator condensate (EC) streams .
Green Chemistry
Alloocimene, being a renewable resource, plays a significant role in green chemistry. It helps in reducing pollution and fossil resource-dependent industrial problems by serving as an alternative resource for the production of biobased synthetic elastomers .
作用機序
In the context of thermal isomerization reactions, trans,cis,trans-2,4,6-octatriene undergoes thermal ring closure to cis-5,6-dimethyl-1,3-cyclohexadiene . The stereospecificity of this reaction is demonstrated by the closure of the isomeric trans,cis,cis-triene to trans-5,6-dimethyl-1,3-cyclohexadiene .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4E,6E)-2,6-dimethylocta-2,4,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVMHMFBVWSSPF-SOYUKNQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883936 | |
| Record name | 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | trans,trans-2,6-Dimethyl-2,4,6-octatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Dimethyl-2,4,6-octatriene | |
CAS RN |
3016-19-1, 673-84-7 | |
| Record name | trans-Alloocimene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloocimene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloocimene, (4E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloocimene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Octatriene, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E)-2,6-dimethylocta-2,4,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-dimethylocta-2,4,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOOCIMENE, (4E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TF53L340E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
ANone: Alloocimene exhibits characteristic peaks in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. In IR, it shows absorption bands corresponding to the stretching vibrations of C=C bonds. UV-Vis spectroscopy reveals absorption bands characteristic of conjugated diene systems. [, , ]
ANone: While mass spectrometry often struggles to differentiate the isomers [], infrared spectroscopy provides a reliable method. Specific frequency shifts, influenced by steric hindrance and rehybridization, allow for the differentiation of cis and trans configurations in trialkylated ethylenes like alloocimene. []
ANone: Alloocimene, like many terpenes, can be susceptible to oxidation and degradation under the influence of light, temperature, and oxygen. Storage in the absence of these factors is crucial to preserving its initial composition. []
ANone: Oven drying, particularly at higher temperatures like 60°C, can lead to a significant reduction in alloocimene content in plant materials compared to shade drying. This highlights the importance of carefully selecting drying methods to preserve volatile compounds like alloocimene. []
ANone: While not a catalyst itself, alloocimene's conjugated diene structure makes it valuable in polymer chemistry. Incorporating it into rubbery polymers enhances filler interactions. Its reactive diene units can chemically bond with carbon black for superior reinforcement or undergo Diels-Alder reactions for functionalization with silica-interactive groups. []
ANone: Density functional theory calculations have been employed to determine the ground-state optimized structure of alloocimene, providing insights into its molecular geometry and electronic properties. []
ANone: While specific SAR studies focusing on alloocimene are limited in the provided research, its structure, containing a conjugated triene system, suggests potential for biological activity. Research on similar terpenes indicates that structural modifications, such as the introduction of functional groups, can significantly impact their biological properties. []
ANone: Alloocimene is being explored for its potential use in several areas:
- Polymers: Its incorporation into polymers like polyisobutylene leads to desirable properties, such as thermoplastic elastomeric behavior, making them potential replacements for halogenated rubbers. []
- Fiber Mats: Alloocimene-based block copolymers can be electrospun into fiber mats with potential applications in tissue scaffolding and drug delivery due to their rubbery nature, hydrophobicity, and non-cytotoxicity. []
- Biomarkers: The presence of specific volatile compounds, including alloocimene, in plants like Plagiochila stricta, highlights their potential use as chemotaxonomic markers for species identification. []
ANone: Several techniques are crucial for analyzing alloocimene:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify alloocimene in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]
- Gas Chromatography-Electroantennographic Detection (GC-EAD): This specialized technique helps identify volatile compounds, like alloocimene, that elicit a response from insect antennae, aiding in understanding insect-plant interactions. [, ]
- Solid-Phase Microextraction (SPME): A sample preparation technique often combined with GC-MS, SPME allows for the efficient extraction and preconcentration of volatile compounds, including alloocimene, from various matrices. [, ]
ANone: Early research on alloocimene primarily focused on its isolation and structural characterization from natural sources like essential oils. [, ] Over time, research has expanded to investigate its potential applications in various fields, including polymer chemistry [, , , ], and agriculture [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



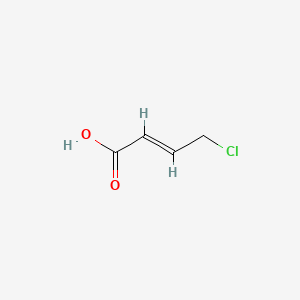


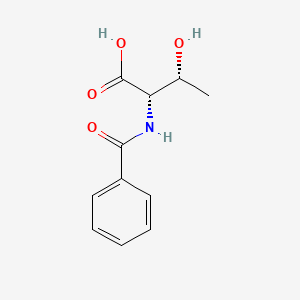
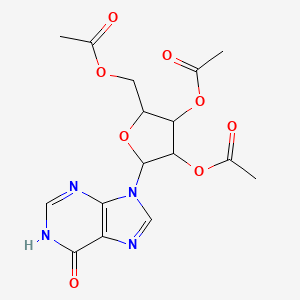
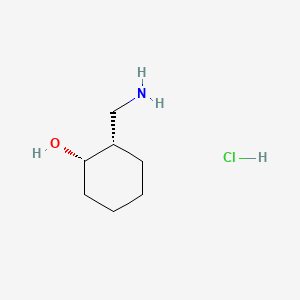
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)
